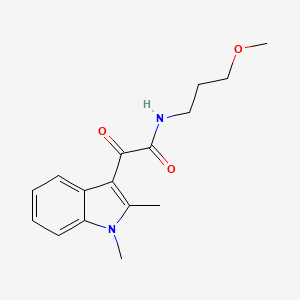

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFIJLUCODEHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Substitution with Dimethyl Groups: The indole core is then alkylated using methyl iodide in the presence of a strong base such as sodium hydride to introduce the dimethyl groups at the 1 and 2 positions.

Introduction of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with 3-methoxypropyl isocyanate to form the oxoacetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The 2-oxoacetamide group undergoes hydrolysis under acidic or basic conditions, yielding intermediates for further derivatization.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (e.g., HCl) | H₂O, heat | 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid + 3-methoxypropylamine |

| Basic (e.g., NaOH) | Aqueous ethanol, heat | Sodium salt of 2-oxoacetic acid + 3-methoxypropylamine |

Mechanistic Insight :

-

Acidic hydrolysis protonates the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic water attack.

-

Basic hydrolysis deprotonates water, generating a stronger nucleophile (OH⁻) to cleave the amide bond.

Alkylation and Acylation

The indole nitrogen and terminal amine group participate in alkylation and acylation.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Alkylation | Methyl iodide, NaH | Anhydrous DMF, 0–25°C | N-alkylated indole derivative (e.g., 1,2-dimethyl-3-(2-oxo-2-(3-methoxypropylamino)acetyl)-1H-indole) |

| Acylation | Acetyl chloride, pyridine | Dichloromethane, RT | N-acetylated product (amide bond formation at the methoxypropylamine group) |

Key Notes :

-

Alkylation at the indole nitrogen requires strong bases like NaH to deprotonate the NH group.

-

Acylation selectively targets the primary amine of the methoxypropyl chain due to higher nucleophilicity.

Oxidation of the Indole Moiety

The indole ring undergoes oxidation, forming electrophilic intermediates for further functionalization.

Mechanistic Pathway :

-

Air oxidation in dimethylacetamide (DMAC) with Na₂S₂O₅ generates reactive oxygen species, leading to indole ring hydroxylation .

Nucleophilic Substitution at the Carbonyl Group

The carbonyl carbon in the 2-oxoacetamide group is susceptible to nucleophilic attack.

| Nucleophile | Reagents | Conditions | Products |

|---|---|---|---|

| Amines | Ethylenediamine, EDC/HOBt | DCM, RT | Substituted acetamide derivatives |

| Alcohols | Methanol, H₂SO₄ | Reflux | Methyl ester formation |

Example Reaction :

-

Reaction with ethanol under acidic conditions yields the ethyl ester analog, enhancing solubility for pharmaceutical applications.

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form polycyclic structures .

| Reaction Partner | Catalyst | Conditions | Products |

|---|---|---|---|

| Anthranilamide | Al₂O₃ | Toluene, reflux | Quinazolinone-fused indole derivatives |

| Thiophene carbaldehyde | p-TSA | Acetonitrile, reflux | Thienoindole analogs |

Mechanistic Insight :

-

Al₂O₃ catalyzes imine formation between the 2-oxoacetamide and anthranilamide, followed by cyclization .

Comparative Reactivity of Analogous Compounds

The methoxypropyl side chain enhances solubility and alters reactivity compared to other derivatives:

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity. Research has shown that derivatives of 2-oxoacetamide exhibit potent effects against various cancer cell lines.

Case Studies

- Colon Cancer : A patent describes the efficacy of related indole derivatives against colon tumors, highlighting their potential as novel agents for treating colorectal carcinoma, which remains a leading cause of cancer-related deaths globally .

- Lung Cancer : Similar compounds have been evaluated for their effects on lung cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide involves specific chemical transformations that enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Indole moiety | Essential for bioactivity; contributes to binding affinity with biological targets. |

| 3-Methoxypropyl group | Enhances solubility and bioavailability. |

| 2-Oxoacetamide group | Critical for inducing apoptosis through caspase activation. |

Other Biological Activities

Beyond antitumor effects, this compound may exhibit additional biological activities:

Antimicrobial Properties

Research into related indole derivatives suggests potential antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Further studies are needed to quantify these effects and explore their mechanisms .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. Investigations into enzyme kinetics are ongoing to determine the inhibitory potential of this class of compounds .

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The oxoacetamide group may enhance binding affinity and specificity, leading to potent biological effects. Pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

- N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 695195-75-6): This compound features a 2-methylindole core and a cyclopropyl group on the acetamide nitrogen. However, the absence of a methoxy group could limit solubility .

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide :

The ethyl and 5-methoxy groups on the indole ring introduce additional electronic effects, with the methoxy group enhancing electron density. The isopropyl substituent on the acetamide nitrogen provides moderate hydrophobicity. This compound’s crystal structure and reported bioactivities (e.g., anticancer) highlight the importance of substituent positioning for activity .

Variations in the Acetamide Side Chain

F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) :

Structurally analogous to the target compound but with an acetylphenyl substituent instead of 3-methoxypropyl. Despite similar indole cores, F12016 lacks reported biological activity, suggesting that the methoxypropyl group in the target compound may confer distinct interactions or improved bioavailability .N-[2,3-Dihydro-1-(2-methylpropyl)-2-oxo-1H-indol-3-yl]acetamide (CAS 1008694-85-6) :

The dihydroindole core and 2-methylpropyl substituent create a more rigid structure. This modification could reduce metabolic degradation but may also limit conformational flexibility required for target binding .

Heterocyclic and Functional Group Modifications

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides :

These compounds incorporate an oxadiazole ring, introducing sulfur and nitrogen atoms that alter electronic properties. Such derivatives often exhibit enhanced enzyme inhibitory activity due to increased hydrogen-bonding capacity compared to simple acetamides .- 3-(3,4-Dimethoxyphenyl)-5-(1H-Indol-3-yl)-1H-Pyrazin-2-one: The pyrazinone ring adds a planar heterocyclic system, which may improve π-π stacking interactions with aromatic residues in protein targets. This structural divergence underscores the trade-off between complexity and synthetic accessibility .

Structural and Functional Implications

Solubility and Bioavailability

- The 3-methoxypropyl group in the target compound likely improves water solubility compared to alkyl (e.g., isopropyl in ) or aromatic (e.g., acetylphenyl in ) substituents. Methoxy groups enhance polarity without significantly increasing molecular weight.

- In contrast, cyclopropyl () or 2-methylpropyl () groups prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Steric and Electronic Effects

- 5-Methoxyindole derivatives () benefit from electron-donating effects, which can stabilize charge-transfer interactions in biological systems.

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. This compound features an indole moiety and a 2-oxoacetamide functional group, which are significant in medicinal chemistry, particularly in cancer therapy and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O2. The presence of the indole structure contributes to its pharmacological potential, while the methoxypropyl substituent enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.30 g/mol |

| CAS Number | 895152-66-6 |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, molecular docking studies suggest favorable interactions with key proteins involved in cancer cell survival, indicating potential efficacy as anticancer agents.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and cognitive function. Preliminary studies suggest that this compound may enhance serotonin signaling, potentially offering therapeutic benefits for mood disorders.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Key mechanisms include:

- Inhibition of Tumor Growth : By inducing apoptosis and inhibiting angiogenesis.

- Serotonin Receptor Modulation : Enhancing serotonin receptor activity may lead to improved mood and cognitive function.

- Antioxidant Properties : Some studies indicate that similar indole derivatives possess antioxidant capabilities, which could protect against oxidative stress-related damage in cells.

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Neuropharmacological Study

Another study focused on the compound's effect on serotonin receptor activity using a rat model. The findings suggested that administration of the compound resulted in increased serotonin levels in the brain, correlating with improved behavioral outcomes in tests measuring anxiety and depression-like symptoms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide, and what challenges arise during purification?

- Methodology :

- Step 1 : Prepare the indole core via Friedel-Crafts acylation or alkylation of 1,2-dimethylindole derivatives.

- Step 2 : Introduce the oxoacetamide group using coupling agents like carbodiimides (e.g., DCC) in anhydrous solvents (e.g., DMF) .

- Step 3 : Attach the 3-methoxypropylamine via nucleophilic acyl substitution under controlled pH (8–9) and moderate heating (40–60°C) .

- Purification Challenges : Byproducts from incomplete coupling or residual solvents require column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- 1H/13C NMR : Verify substituent positions (e.g., dimethylindole protons at δ 2.1–2.5 ppm; methoxypropyl signals at δ 3.3–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and rule out isotopic impurities .

- HPLC-PDA : Assess purity (>95%) and detect trace byproducts .

Q. What functional groups in this compound are most reactive, and how do they influence its stability?

- Reactive Moieties :

- 2-Oxoacetamide : Prone to hydrolysis under acidic/basic conditions; requires anhydrous storage .

- Methoxypropyl Chain : Susceptible to oxidative degradation; stability studies in DMSO/PBS (pH 7.4) recommended .

- Dimethylindole : Enhances lipophilicity but may aggregate in aqueous media; use surfactants (e.g., Tween-80) for solubility .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with modified indole or methoxypropyl groups?

- Strategies :

- DOE (Design of Experiments) : Vary temperature (30–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl (C=O) formation and minimize side reactions .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

- Troubleshooting Steps :

- Assay Validation : Confirm cell line viability (e.g., HepG2 vs. HEK293) and check for assay interference from DMSO (>0.1% v/v) .

- Metabolic Stability : Test liver microsome stability (human/rat) to identify rapid clearance issues .

- Prodrug Design : Mask the oxoacetamide group as an ester to enhance bioavailability .

Q. What computational approaches are suitable for predicting the pharmacokinetic profile of this compound?

- Tools and Workflows :

- ADMET Prediction : Use SwissADME or pkCSM to estimate LogP (target: 2–3), aqueous solubility, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy chain length) with IC50 values in kinase assays .

Q. What strategies mitigate off-target effects in biological assays involving this compound?

- Methodological Solutions :

- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .

- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended protein binders .

- Structural Simplification : Remove the methoxypropyl group and evaluate activity retention to isolate pharmacophores .

Research Challenges and Future Directions

- Challenge 1 : Low aqueous solubility limits in vivo testing. Solution : Develop nanocrystal formulations or PEGylated derivatives .

- Challenge 2 : Ambiguous SAR for methoxypropyl chain length. Solution : Synthesize analogs with ethoxy/butoxy variants and compare IC50 .

- Challenge 3 : Scalability of multi-step synthesis. Solution : Explore flow chemistry for continuous production of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.